2-adamantyl Chloroformate

Vue d'ensemble

Description

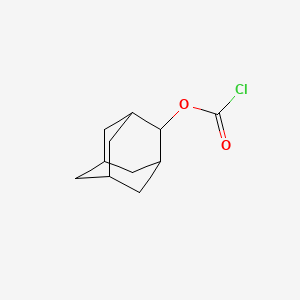

2-adamantyl Chloroformate is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a chloroformate group attached to the adamantyl moiety. It is widely used in organic synthesis due to its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-adamantyl Chloroformate can be synthesized through the reaction of 2-adamantanol with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

2-adamantanol+phosgene→2-adamantyl Chloroformate+hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under controlled conditions to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Solvolysis Reactions and Product Distributions

2-Adamantyl chloroformate undergoes solvolysis in various solvents, yielding products that depend on solvent nucleophilicity and ionizing power. Key observations include:

Table 1: Product Distributions in Select Solvents

*Rates in 100% and 90% methanol/ethanol deviate due to strong nucleophilicity .

**Hexafluoroisopropanol (HFIP): High ionizing power promotes decomposition.

-

Retention vs. Loss of CO₂ :

Mechanistic Insights from Linear Free Energy Relationships (LFER)

Grunwald-Winstein (G-W) analyses reveal solvent effects on reaction pathways:

Table 2: Grunwald-Winstein Parameters for this compound

-

Comparison with 1-Adamantyl Chloroformate :

Competing Reaction Pathways

Two primary pathways govern solvolysis:

-

Bimolecular Carbonyl-Addition (A<sub>AC</sub>2) :

-

Unimolecular Ionization (S<sub>N</sub>1) :

Photolysis Reactions

Photolytic decomposition of 2-adamantyl azidoformate (derived from this compound) yields:

-

Intermolecular Insertion : Cyclohexane insertion product (41% yield, 8 ) .

-

Intramolecular Insertion : Cyclic carbamate (9 ) via nitrene intermediate (15% yield) .

Key Reaction:

Comparative Analysis with Analogous Compounds

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1 Peptide Synthesis

One of the primary applications of 2-adamantyl chloroformate is in peptide synthesis. It serves as a protecting group for amino acids, allowing for selective reactions without interfering with other functional groups. The use of chloroformates facilitates the introduction of protective groups that can be removed under mild conditions, which is advantageous compared to other protecting groups that may require harsher conditions .

2.2 Solvolysis Reactions

The solvolysis of this compound has been studied extensively to understand its reactivity and mechanism. The compound undergoes solvolysis through bimolecular addition-elimination pathways, which can vary depending on the solvent used. For instance, it has been shown that the solvolytic rates are influenced by the nucleophilicity and ionizing power of the solvents, making it a useful model for studying reaction mechanisms in organic chemistry .

Reaction Pathways

Research indicates that this compound can follow multiple reaction pathways during solvolysis:

- Bimolecular Addition-Elimination : This pathway dominates in polar protic solvents where nucleophiles can effectively attack the carbonyl carbon.

- Ionization Pathway : In more nucleophilic solvents, an ionization pathway may become significant, leading to the formation of stable cations .

Kinetic Studies

Kinetic studies have shown that the specific rates of solvolysis for this compound are comparable to those of other chloroformates but exhibit unique characteristics due to the stability of the adamantyl cation formed during the reaction .

Case Studies

4.1 Synthesis of Adamantyl Derivatives

A notable case study involves using this compound to synthesize adamantyl carbamates through reaction with amines. This method highlights its utility as a reactive intermediate that can yield compounds with potential pharmaceutical applications .

4.2 Comparative Solvolysis Studies

Comparative studies on the solvolysis rates of various chloroformates have shown that this compound reacts significantly slower than its 1-adamantyl counterpart under similar conditions, indicating differences in stability and reactivity due to steric factors associated with the adamantane structure .

Table 1: Comparison of Solvolysis Rates

| Chloroformate | Solvent | Rate Constant (k) | Mechanism Type |

|---|---|---|---|

| 1-Adamantyl | Ethanol | k = X | Bimolecular |

| 2-Adamantyl | Ethanol | k = Y | Bimolecular/Ionization |

| Benzyl | Methanol | k = Z | Bimolecular |

Note: Values X, Y, and Z represent specific rate constants derived from experimental data.

Mécanisme D'action

The mechanism of action of 2-adamantyl Chloroformate involves the formation of reactive intermediates such as the 2-adamantyl cation. This cation can undergo various reactions depending on the conditions and reagents present. The molecular targets and pathways involved include:

Formation of 2-adamantyl cation: Through solvolysis or reaction with nucleophiles.

Subsequent Reactions: The cation can react with nucleophiles, leading to the formation of various products.

Comparaison Avec Des Composés Similaires

2-adamantyl Chloroformate can be compared with other adamantyl derivatives such as:

1-adamantyl Chloroformate: Similar in structure but with the chloroformate group attached to a different position on the adamantyl ring.

2-adamantyl Bromide: Contains a bromine atom instead of the chloroformate group.

2-adamantyl Acetate: Contains an acetate group instead of the chloroformate group.

Uniqueness

This compound is unique due to its specific reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.

Activité Biologique

2-Adamantyl chloroformate (2-AdOCOCl) is a chemical compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis of this compound

2-AdOCOCl is synthesized through a reaction involving 2-adamantanol and phosgene. The general reaction can be represented as follows:

This synthesis method is similar to that used for other adamantyl chloroformates, which involves maintaining controlled temperatures and using solvents such as benzene to facilitate the reaction .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of adamantane derivatives, including 2-AdOCOCl. Research indicates that compounds containing the adamantyl moiety exhibit significant biological activities, including:

- Antitumor Activity : Adamantyl hydrazone complexes have shown promising results against various cancer cell lines, suggesting that modifications of adamantane can enhance anticancer efficacy .

- Mechanistic Insights : The underlying mechanisms often involve the inhibition of specific enzymes or pathways critical to cancer cell proliferation. For instance, adamantane derivatives can inhibit 11β-hydroxysteroid dehydrogenase type I, which plays a role in cancer progression .

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of adamantane derivatives. A study demonstrated that di-mannosylated derivatives of adamantane enhanced immune responses by improving binding affinity to NOD2 receptors, which are involved in immune system signaling . Although 2-AdOCOCl itself has not been directly studied for immunomodulation, its structural similarities suggest potential activity in this domain.

Comparative Analysis of Biological Activities

To further understand the biological activities of this compound, a comparison with related compounds is useful. The following table summarizes findings from various studies:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer (potential) | Inhibition of key enzymes; structural modification |

| Adamantyl Hydrazone | Antitumor (active against multiple lines) | Disruption of cancer cell proliferation pathways |

| Di-mannosylated Derivative | Immunomodulatory | Enhanced NOD2 receptor binding; Th-2 polarization |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the antiproliferative effects of adamantyl complexes against breast and prostate cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth, with specific derivatives showing higher potency .

- Enzyme Inhibition : Research on organophosphorus compounds has provided insights into how similar structures may interact with enzymes like acetylcholinesterase (AChE). Although not directly related to 2-AdOCOCl, these findings suggest that modifications in the adamantane structure can impact enzyme activity significantly .

- Solvolysis Studies : Investigations into the solvolysis behavior of chloroformates, including 2-AdOCOCl, reveal that these compounds undergo complex reactions influenced by solvent types. Such studies are crucial for understanding their stability and reactivity in biological systems .

Propriétés

IUPAC Name |

2-adamantyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c12-11(13)14-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVZDJSSAGWPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446845 | |

| Record name | 2-adamantyl Chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53120-53-9 | |

| Record name | 2-adamantyl Chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.